molecular formula C6H10O4 B073399 (R)-(-)-2-Methylglutaric Acid CAS No. 1115-81-7

(R)-(-)-2-Methylglutaric Acid

Cat. No.: B073399
CAS No.: 1115-81-7
M. Wt: 146.14 g/mol
InChI Key: AQYCMVICBNBXNA-SCSAIBSYSA-N
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Description

®-(-)-2-Methylglutaric Acid is a chiral dicarboxylic acid with the molecular formula C6H10O4. It is an important compound in organic chemistry due to its unique stereochemistry and potential applications in various fields. The compound is characterized by the presence of two carboxyl groups and a methyl group attached to the second carbon of the glutaric acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-(-)-2-Methylglutaric Acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-methylglutaronitrile using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess. The reaction typically requires hydrogen gas, a chiral rhodium or ruthenium catalyst, and specific reaction conditions such as temperature and pressure control.

Industrial Production Methods: In an industrial setting, ®-(-)-2-Methylglutaric Acid can be produced through the fermentation of specific microorganisms that are capable of converting suitable substrates into the desired product. This biotechnological approach is advantageous due to its sustainability and potential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: ®-(-)-2-Methylglutaric Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl groups into alcohols.

    Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

®-(-)-2-Methylglutaric Acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the biosynthesis of certain natural products.

    Industry: The compound is used in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of ®-(-)-2-Methylglutaric Acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The stereochemistry of the compound plays a crucial role in its interaction with enzymes and receptors, influencing its biological activity.

Comparison with Similar Compounds

    Glutaric Acid: A dicarboxylic acid with a similar backbone but without the methyl group.

    2-Methylsuccinic Acid: A similar compound with a methyl group attached to the succinic acid backbone.

    2-Methyladipic Acid: A dicarboxylic acid with an additional carbon in the backbone compared to ®-(-)-2-Methylglutaric Acid.

Uniqueness: ®-(-)-2-Methylglutaric Acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The presence of the methyl group at the second carbon and the chiral center make it a valuable compound in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(2R)-2-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYCMVICBNBXNA-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-81-7
Record name 2-Methylglutaric acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(-)-2-Methylglutaric Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLGLUTARIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09DCX3K77W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The cleavage in stage (c) is advantageously carried out in the presence of molecular oxygen or a gas which contains molecular oxygen and an inert gas, such as nitrogen, carbon dioxide, argon or steam. A molar ratio of formylvaleric esters to molecular oxygen of from 1:0.05 to 1:3, in particular from 1:0.2 to 1:1.5, e.g., from 1:0.25 to 1:1.25, is advantageously used. This increases the catalyst life and in particular the yield of pentenoic esters. The presence of molecular oxygen was not indicated since methyl 5-formylvalerate is oxidized to monomethyl adipate in a yield of 96% by molecular oxygen at as low as 50° C., as disclosed in European Patent 131,860, and it was therefore to be expected that 4- and 3-formylvaleric esters would be oxidized in a similar manner to give 2-methylglutaric acid and 3-ethylsuccinic esters.
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